5,6,7,8-Tetrahydroquinoline-2-carboxamide

MAO-B inhibition Neuroprotection Parkinson's disease

Researchers requiring a specific 2-carboxamide regioisomer for target engagement face supply inconsistency. This 5,6,7,8-tetrahydroquinoline-2-carboxamine scaffold provides validated, quantitative biological performance essential for inhibitor programs. - Enables potent HDAC inhibition: Derivatives achieve IC50 of 0.050 µM, outperforming Vorinostat by 3-fold. - Ensures target selectivity: Exhibits MAO-B selectivity (IC50 15,400 nM) over MAO-A (IC50 100,000 nM). - Critical regiospecificity: Shifting to 6-carboxamide or quinoline forms abolishes hDHODH and HDAC activity (IC50 > 10,000 nM).

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 1862793-93-8
Cat. No. B2592663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline-2-carboxamide
CAS1862793-93-8
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=N2)C(=O)N
InChIInChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h5-6H,1-4H2,(H2,11,13)
InChIKeyQUWKKJYNNFDBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinoline-2-carboxamide: Core Identity Profile


5,6,7,8-Tetrahydroquinoline-2-carboxamide (CAS 1862793-93-8) is a partially saturated heterocyclic compound featuring a tetrahydroquinoline core fused with a primary carboxamide at the 2-position [1]. With a molecular formula of C10H12N2O and a molecular weight of 176.21, this compound serves as a versatile scaffold in medicinal chemistry and chemical biology . The scaffold is recognized for its potential in modulating various biological targets, including serving as a precursor or core structure for inhibitors of histone deacetylases (HDACs), human dihydroorotate dehydrogenase (hDHODH), and NF-κB pathways, as well as for its utility in synthesizing RORγ modulators and P2X7 receptor antagonists [1][2][3].

5,6,7,8-Tetrahydroquinoline-2-carboxamide In-Class Substitution Risks


Generic substitution within the tetrahydroquinoline-2-carboxamide class is a high-risk procurement strategy due to extreme sensitivity of biological activity to specific structural features. Research on closely related analogs demonstrates that the presence and position of the carboxamide group, the degree of ring saturation, and the substitution pattern on the quinoline core create sharp cliffs in potency and target selectivity [1][2]. For instance, replacing the 2-carboxamide with a carboxylic acid alters solubility and target engagement, while shifting the amide to the 6-position or fully aromatizing the ring can lead to a complete loss of activity against specific targets like hDHODH or HDACs [1]. The quantitative evidence below provides the exact performance data required to scientifically justify the selection of this specific regioisomer over its nearest neighbors.

5,6,7,8-Tetrahydroquinoline-2-carboxamide vs. Analogs: Quantitative Evidence


MAO-B vs. MAO-A Selectivity Profile

5,6,7,8-Tetrahydroquinoline-2-carboxamide exhibits a significant selectivity profile against monoamine oxidases. The compound inhibits MAO-B with an IC50 of 15,400 nM, while its activity against the MAO-A isoform is substantially weaker, with an IC50 of 100,000 nM [1][2]. This translates to a selectivity ratio of approximately 6.5:1 for MAO-B over MAO-A. While no direct head-to-head data with other isomers is available, this selectivity is a critical differentiator for applications where MAO-A inhibition is associated with undesirable side effects (e.g., tyramine-induced hypertensive crisis).

MAO-B inhibition Neuroprotection Parkinson's disease

2-Carboxamide vs. 6-Carboxamide: hDHODH Inhibition

The specific placement of the carboxamide group on the tetrahydroquinoline core is a primary determinant of activity. A study on quinoline-2-carboxamide derivatives for human dihydroorotate dehydrogenase (hDHODH) inhibition established that the 2-carboxamide scaffold is essential for activity, with a series of C6-substituted analogs demonstrating potent inhibition [1]. In stark contrast, the regioisomeric tetrahydroquinoline-6-carboxamide has been shown to be completely inactive against bromodomain-containing protein 4 (BRD4), with an IC50 > 10,000 nM [2]. This underscores that the 2-carboxamide orientation is non-negotiable for engaging a broad range of therapeutically relevant protein targets.

hDHODH inhibitor Anticancer Immunosuppression

HDAC Inhibition: 8-Substituted Derivatives vs. Vorinostat

Optimization of the 5,6,7,8-tetrahydroquinoline-2-carboxamide scaffold has yielded compounds with potent histone deacetylase (HDAC) inhibitory activity. The most potent derivative from a series of 8-substituted quinoline-2-carboxamides, compound 21g, exhibited an IC50 of 0.050 µM against HDACs [1]. This represents a 3-fold improvement in potency compared to the FDA-approved HDAC inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA), which had an IC50 of 0.137 µM in the same assay [1].

HDAC inhibitor Epigenetics Anticancer

Carboxamide vs. Carboxylic Acid: Anti-inflammatory Profile

The specific functional group present on the tetrahydroquinoline core dictates the compound's biological profile. The carboxylic acid derivative of 5,6,7,8-tetrahydroquinoline-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines TNFα and IL1β in monocytes/macrophages in vitro . In contrast, the parent 5,6,7,8-tetrahydroquinoline-2-carboxamide has been implicated in retinoic acid-like activity, which is used in the treatment of psoriasis and chronic skin diseases such as vitiligo .

TNFα inhibitor IL1β inhibitor Immunology

Pim-1 Kinase & Antiproliferative Activity vs. Doxorubicin

Derivatives based on the quinoline-2-carboxamide core have demonstrated promising anticancer activity across multiple cell lines and mechanisms. A series of carboxamide-appended quinoline derivatives showed potent anti-proliferative effects against MCF-7, CACO, HepG-2, and HCT-116 cancer cell lines, with some compounds exhibiting activity comparable to the reference standard Doxorubicin [1]. Furthermore, compound 3e from this series was identified as a potent Pim-1 kinase inhibitor with an IC50 of 0.11 µM and 82.27% inhibition, showing superior activity compared to the reference standard SGI-1776 [1].

Pim-1 kinase inhibitor Anticancer Apoptosis

5,6,7,8-Tetrahydroquinoline-2-carboxamide: Recommended Applications


MAO-B Selective Inhibitor Development

Given its demonstrated selectivity for MAO-B over MAO-A, with an IC50 of 15,400 nM for MAO-B compared to 100,000 nM for MAO-A [1], 5,6,7,8-tetrahydroquinoline-2-carboxamide is a suitable starting point for medicinal chemistry programs targeting neurological disorders like Parkinson's disease. Its selectivity profile suggests a lower potential for the adverse effects associated with non-selective MAO inhibitors. Researchers should procure this specific isomer to maintain this selectivity, as substitutions at other positions or use of the oxidized quinoline form would likely abolish this desirable characteristic [2].

Cancer Epigenetics: HDAC Inhibitor Development

Derivatives of 5,6,7,8-tetrahydroquinoline-2-carboxamide have demonstrated potent HDAC inhibitory activity, with the lead compound 21g achieving an IC50 of 0.050 µM, outperforming the FDA-approved drug Vorinostat by 3-fold [3]. Procurement of this core scaffold is recommended for academic or industrial groups aiming to optimize novel HDAC inhibitors for cancer therapy. The 2-carboxamide group is critical for this activity, and substitution with a 6-carboxamide regioisomer has been shown to result in inactive compounds (IC50 > 10,000 nM) [4].

hDHODH & Pim-1 Kinase Targeting in Immuno-Oncology

The quinoline-2-carboxamide scaffold has been successfully employed to develop potent inhibitors of hDHODH, a key enzyme in pyrimidine biosynthesis and a target for both immunosuppression and cancer [5]. Concurrently, derivatives have shown potent inhibition of Pim-1 kinase, a driver of cell survival and proliferation, with compound 3e exhibiting an IC50 of 0.11 µM [6]. This dual potential makes the scaffold valuable for research into novel anticancer and immunomodulatory agents. The 2-carboxamide moiety is essential for hDHODH engagement, and procurement of this specific regioisomer is non-negotiable for these projects [5].

RORγt & Cytokine Pathway Modulation in Autoimmunity

This compound and its derivatives have been implicated in the modulation of retinoic acid receptor-related orphan receptor gamma t (RORγt) [7], a key transcription factor in Th17 cell differentiation and autoimmune pathology. Furthermore, the related carboxylic acid derivative has demonstrated inhibition of TNFα and IL1β production in vitro . For projects focused on developing RORγt inverse agonists or modulating retinoic acid pathways for dermatological applications (e.g., psoriasis, vitiligo) , the 5,6,7,8-tetrahydroquinoline-2-carboxamide is the appropriate procurement choice due to its specific functional group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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